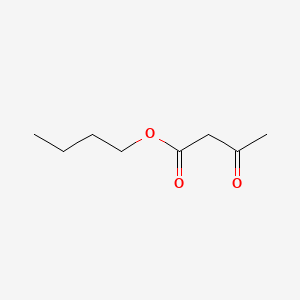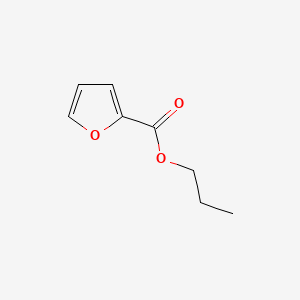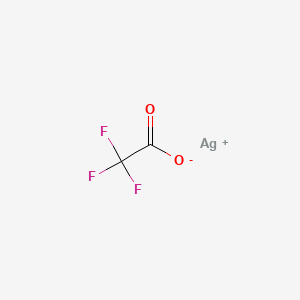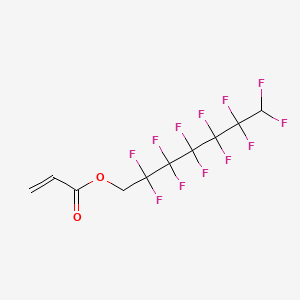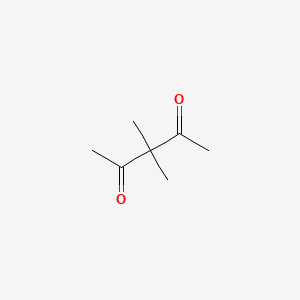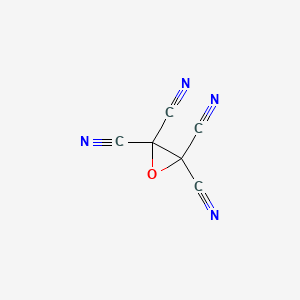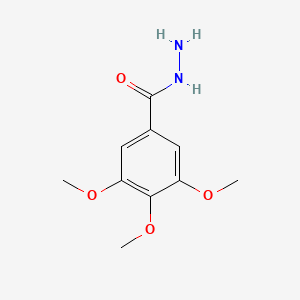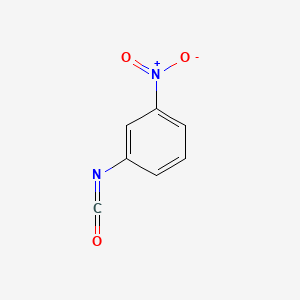
Glyoxal trimer dihydrate
Übersicht
Beschreibung
Glyoxal trimer dihydrate is a chemical compound with the empirical formula C₆H₆O₆·2H₂O. It is a trimeric form of glyoxal, which is the smallest dialdehyde, consisting of three glyoxal units and two water molecules. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties and reactivity.
Wirkmechanismus
Target of Action
Glyoxal trimer dihydrate, also known as ethanedial trimer dihydrate, is a reactive electrophilic species (RES) that is formed during various processes such as lipid peroxidation and DNA oxidation . It primarily targets proteins and nucleotides, causing damage that can lead to various diseases, such as diabetes . It also reacts with free guanines in RNAs, which can be used for chemical probing of RNA .
Mode of Action
This compound interacts with its targets through a series of stepwise hydration reactions . In aqueous solution, glyoxal presents in an equilibrium between monomeric, dimeric, and trimeric structures . The monomeric dihydrate is the predominant form in solutions with a concentration of less than 1 wt% .
Biochemical Pathways
It is known to be involved in the synthesis of aza-analogs of 1,4-naphthoquinones, which act as effectors of plasmodial thioredoxin and glutathione reductase . These enzymes play crucial roles in maintaining the redox balance within cells, suggesting that this compound may influence cellular redox homeostasis.
Pharmacokinetics
It is known that glyoxal, the monomer of this compound, is highly reactive and is formed endogenously in the body . The GSH-dependent glyoxalase system metabolizes glyoxal into glycolate, which is considerably less reactive .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its reactivity. It can cause damage to proteins and nucleotides, potentially leading to various diseases . Additionally, it can result in the formation of atmospheric acid and increase in aerosol viscosity .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its formation and stability under various conditions are relevant for understanding its fate in the atmosphere and its possible contribution to secondary organic aerosol formation . Moreover, it is known that this compound is composed of 3 moles of glyoxal and 2 moles of water in a relatively stable configuration .
Biochemische Analyse
Biochemical Properties
Glyoxal trimer dihydrate is known to play a role in various biochemical reactions. It is used as a crosslinking agent in the synthesis of hydrogels for drug delivery applications. It is also utilized in the treatment of certain cancers due to its ability to inhibit cell proliferation and induce apoptosis.
Cellular Effects
The effects of this compound on cells are diverse and significant. For instance, it has been found to damage human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is a growth factor that interacts with integrin receptors to activate the intracellular signaling pathway . It can also inhibit the aggregation of amyloid protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in an aqueous solution at a concentration of < 1 wt%, the monomeric dihydrate is predominant . Upon heating of the solution, a new band is generated, indicating a change in the compound’s structure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on rats, reduced weight gain was seen across a wide range of doses .
Metabolic Pathways
This compound is involved in the glyoxalase system, a primary methylglyoxal (MG) detoxification pathway with an indispensable role during abiotic and biotic stresses . This pathway comprises of glyoxalase I (GLYI) and glyoxalase II (GLYII) enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyoxal trimer dihydrate can be synthesized by the controlled hydration of glyoxal. Glyoxal itself is typically produced by the oxidation of ethylene glycol in the presence of a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde with nitric acid . The trimerization process involves the condensation of glyoxal molecules in aqueous solution, leading to the formation of the trimeric dihydrate.
Industrial Production Methods: Commercially, glyoxal is produced in large quantities and is often supplied as a 40% aqueous solution. The trimeric form is obtained by further processing this solution under controlled conditions to promote trimerization and hydration. Industrial production facilities, such as those operated by BASF in Germany, produce glyoxal on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: Glyoxal trimer dihydrate undergoes various chemical reactions, including:
Oxidation: Glyoxal can be oxidized to form glyoxylic acid and oxalic acid.
Reduction: It can be reduced to glycolaldehyde or ethylene glycol.
Condensation: Glyoxal readily undergoes self-condensation or polymerization reactions, often catalyzed by acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Acidic conditions, such as the presence of hydrochloric acid, facilitate condensation reactions.
Major Products:
Oxidation: Glyoxylic acid, oxalic acid.
Reduction: Glycolaldehyde, ethylene glycol.
Condensation: Various oligomers and polymers of glyoxal.
Wissenschaftliche Forschungsanwendungen
Glyoxal trimer dihydrate has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Glyoxal: The monomeric form of glyoxal trimer dihydrate, with the formula C₂H₂O₂.
Methylglyoxal: A related compound with an additional methyl group, known for its role in glycation.
Glycolaldehyde: A simpler aldehyde related to glyoxal, with the formula C₂H₄O₂.
Uniqueness: this compound is unique due to its trimeric structure, which imparts different reactivity and properties compared to its monomeric form. The presence of multiple aldehyde groups in a single molecule enhances its ability to participate in crosslinking and polymerization reactions, making it particularly valuable in industrial and research applications .
Eigenschaften
IUPAC Name |
2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSPTFQIOAEIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC2C(O1)OC(C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Record name | GLYOXAL TRIMERIC DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6031382 | |
| Record name | Glyoxal trimeric dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glyoxal trimeric dihydrate is a white powder. (NTP, 1992) | |
| Record name | GLYOXAL TRIMERIC DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | GLYOXAL TRIMERIC DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4405-13-4 | |
| Record name | GLYOXAL TRIMERIC DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4405-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethanedial dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxal trimeric dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydrodioxino[2,3-b][1,4]dioxin-2,3,6,7-tetraol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYOXAL TRIMER DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6GJS0F9NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of glyoxal trimer dihydrate and how does it relate to its use in organic synthesis?
A1: this compound, also known as 1,3,5-trioxane-2,4,6-triol dihydrate, possesses a six-membered ring structure with alternating oxygen and carbon atoms. Its molecular formula is C6H12O9 and it has a molecular weight of 216.15 g/mol. While spectroscopic data isn't provided in the provided research papers, the cyclic structure makes it a valuable building block in organic synthesis. For example, it acts as a source of glyoxal units in reactions with dimethyl diglycolate to form furan-2,5-dicarboxylic acid derivatives [, ].
Q2: How does this compound contribute to the formation of secondary organic aerosols (SOA) and what are the implications for cloud formation?
A2: Research suggests that the oligomerization of smaller molecules, potentially including glyoxal, leads to the formation of SOA []. While not directly studied in the paper, this compound could serve as a model for understanding the behavior of these larger oligomers. The study found that oligomerization decreases particle hygroscopicity and CCN (cloud condensation nuclei) activity []. This means that SOA formed from oligomers like this compound are less likely to absorb water and form clouds, impacting atmospheric processes and climate.
Q3: Are there any documented applications of this compound in materials science?
A3: While the provided papers focus on the chemical reactivity and atmospheric relevance of this compound, its material compatibility and stability under various conditions aren't discussed. Further research is needed to explore potential applications in materials science.
Q4: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?
A4: Yes, this compound acts as a valuable precursor in the synthesis of heterocyclic compounds. For instance, it reacts with dimethyl diglycolate to produce furan-2,5-dicarboxylic acid derivatives [, ]. Additionally, it can react with ureas to generate 4,5‐dihydroxyimidazolidin‐2‐ones and their corresponding thiones []. Its reactivity with anilines also allows for the synthesis of 1,4-diazabutadienes through a grinding method []. These examples highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


